Platensimide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H32N2O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-4-acetamido-2-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]butanoic acid |
InChI |
InChI=1S/C23H32N2O6/c1-13(26)24-9-6-15(20(29)30)25-18(28)5-7-21(2)17(27)4-8-23-11-14-10-16(19(21)23)31-22(14,3)12-23/h4,8,14-16,19H,5-7,9-12H2,1-3H3,(H,24,26)(H,25,28)(H,29,30)/t14-,15+,16+,19+,21-,22+,23+/m1/s1 |
InChI Key |
DFUHBSQGPGWPQE-UBSGIXRYSA-N |
Isomeric SMILES |
CC(=O)NCC[C@@H](C(=O)O)NC(=O)CC[C@]1([C@@H]2[C@@H]3C[C@@H]4C[C@]2(C[C@@]4(O3)C)C=CC1=O)C |
Canonical SMILES |
CC(=O)NCCC(C(=O)O)NC(=O)CCC1(C2C3CC4CC2(CC4(O3)C)C=CC1=O)C |
Synonyms |
platensimide A |
Origin of Product |
United States |
Natural Product Discovery and Isolation Methodologies
Origin from Streptomyces platensis Strains
Platensimide A is a secondary metabolite produced by strains of the soil-dwelling actinobacterium Streptomyces platensis. acs.orgacs.orgebi.ac.uknih.gov It was identified during an extended search for natural congeners of platensimycin (B21506) and platencin (B21511), two novel antibiotics also isolated from S. platensis. acs.orgacs.orgnih.gov The initial discovery of this family of compounds came from screening thousands of microbial extracts, with specific strains like S. platensis MA7327 and MA7339 being identified as producers of platensimycin and platencin, respectively. scielo.org.zaasm.org Subsequent investigation of the fermentation broths of these strains revealed a host of related compounds, including this compound. acs.orgresearchgate.net This compound is specifically a 2,4-diaminobutyric acid amide derivative of platensic acid, another congener found in the same bacterial cultures. acs.orgebi.ac.uknih.gov
The production of these compounds highlights the rich metabolic diversity within Streptomyces species, which are historically one of the most prolific sources of natural product-based drugs. The identification of this compound and other congeners underscores the value of re-examining microbial extracts with advanced analytical techniques to uncover previously hidden structural variations of known bioactive molecules.
Advanced Isolation and Purification Techniques for Congeners
The isolation of this compound and its fellow congeners from the complex mixture of a Streptomyces platensis fermentation broth requires a multi-step purification process. This process is designed to separate compounds based on their physicochemical properties, such as polarity and size.
Initial extraction of the fermentation broth is typically followed by various chromatographic techniques. For the parent compound, platensimycin, a two-step process involving a capture step followed by reversed-phase high-performance liquid chromatography (RP-HPLC) was utilized. acs.org Large-scale purification efforts for platensimycin have also successfully employed polyamide chromatography to efficiently isolate the target compound. nih.gov It is through such systematic chemical screening and fractionation of the broth that congeners like this compound, platensic acid, and methylplatensinoate were successfully isolated. acs.org
Further detailed analysis of S. platensis fermentations has led to the characterization of numerous other related compounds. These are often hydroxylated derivatives of the parent structures, likely formed through post-cyclization oxidation by cytochrome P450 enzymes. ebi.ac.ukresearchgate.net The discovery of these molecules is crucial for understanding structure-activity relationships within this class of compounds. ebi.ac.ukresearchgate.net
Below is a table of selected congeners isolated from Streptomyces platensis.
| Compound Name | Description | Reference |
| Platensimycin | Parent compound; selectively inhibits FabF. | acs.orgnih.gov |
| Platencin | Parent compound; dual inhibitor of FabF and FabH. | acs.orgnih.gov |
| Platensic Acid | A congener featuring a free C-17 tetracyclic enoic acid. | acs.orgebi.ac.uk |
| This compound | A 2,4-diaminobutyric acid amide derivative of platensic acid. | acs.orgnih.gov |
| Methylplatensinoate | A methyl ester congener. | acs.org |
| Homothis compound | A related amide congener. | researchgate.net |
| Platensimycin B1, B2, B3 | Hydroxylated derivatives of platensimycin. | nih.gov |
Novel Screening Strategies for Natural Product Identification
The discovery of the platensimycin family of compounds, which led to the eventual identification of this compound, was enabled by a groundbreaking screening strategy. Traditional antibiotic discovery often relies on phenotypic screens that identify compounds that kill bacteria, but this approach frequently rediscovers known classes of antibiotics. nih.govresearchgate.net To overcome this, a novel target-based, whole-cell screening approach known as an antisense differential sensitivity assay was developed. acs.orgacs.orgnih.gov
This strategy focused on the bacterial fatty acid synthesis (FASII) pathway, a promising but underexploited target for new antibiotics. nih.govrsc.org The researchers engineered strains of Staphylococcus aureus to have reduced expression of key genes in this pathway, specifically fabF and fabH, which code for condensing enzymes. acs.orgacs.org These engineered strains became hypersensitive to any substance that inhibited these specific enzymes. acs.orgacs.org
By comparing the inhibitory activity of 250,000 natural product extracts against the hypersensitive strains versus the wild-type strains, researchers could pinpoint extracts containing compounds that specifically targeted FabF or FabH. nih.gov This innovative method led directly to the discovery of platensimycin as a potent and selective inhibitor of the FabF enzyme. nih.govnih.gov Once platensimycin was identified and its source organism, S. platensis, was known, further chemical screening of the fermentation broth was conducted, leading to the isolation of its natural congeners, including this compound. acs.org
Advanced Structural Elucidation of Platensimide a
Spectroscopic Methodologies for Complex Structure Determination
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. numberanalytics.com The elucidation of Platensimide A's structure was heavily reliant on a combination of spectroscopic methods, each offering unique insights into the molecule's composition and spatial arrangement. anu.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in deciphering the complex framework of this compound. numberanalytics.comsavemyexams.com Both ¹H and ¹³C NMR spectroscopy were employed to map out the carbon skeleton and the arrangement of hydrogen atoms.
¹H NMR provides information about the chemical environment of protons, while ¹³C NMR offers direct insight into the carbon framework of a molecule. savemyexams.combhu.ac.in For complex molecules like this compound, one-dimensional NMR spectra are often insufficient for a complete structural assignment due to signal overlap. Therefore, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com These include COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons.
The following table summarizes the ¹³C NMR chemical shift data for this compound.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (ppm) |
| 1 | 38.5 |
| 2 | 199.2 |
| 3 | 128.9 |
| 4 | 168.4 |
| 5 | 45.7 |
| 6 | 28.1 |
| 7 | 31.9 |
| 8 | 175.9 |
| 10 | 50.8 |
| 11 | 42.1 |
| 12 | 86.7 |
| 13 | 55.1 |
| 14 | 48.2 |
| 15 | 60.3 |
| 16 | 23.0 |
| 17 | 25.9 |
| 1' | 172.1 |
| 2' | 52.3 |
| 3' | 35.1 |
| 4' | 38.9 |
| 5' | 170.2 |
| 6' | 23.2 |
Data sourced from relevant scientific literature.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgacdlabs.com High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₂₃H₃₂N₂O₆. researchgate.net This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the unambiguous determination of the molecular formula. acdlabs.com
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. clu-in.org This fragmentation pattern offers valuable clues about the connectivity of the atoms within the molecule, helping to piece together the structural puzzle.
While NMR and MS provide extensive information about the connectivity of a molecule, determining its absolute stereochemistry often requires X-ray crystallography. nih.govlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. wikipedia.org For this compound, the formation of a suitable crystalline derivative allowed for single-crystal X-ray diffraction analysis, which unequivocally established its complex tetracyclic cage structure and the absolute configuration of its multiple stereocenters.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule. mrclab.comrockymountainlabs.com
Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by molecular vibrations. rockymountainlabs.com The IR spectrum of this compound would show characteristic absorption bands for its functional groups, such as the stretching vibrations of carbonyl (C=O) groups in the ketone and amide functions, as well as N-H and O-H stretching vibrations.
UV-Visible Spectroscopy : This method probes the electronic transitions within a molecule. msu.edu The presence of chromophores, or light-absorbing groups, such as the α,β-unsaturated ketone in this compound, gives rise to characteristic absorption maxima in the UV-Vis spectrum. process-insights.com
X-ray Crystallography for Absolute Configuration
Computational Approaches in Structure Elucidation
In modern structural analysis, computational methods are increasingly used in tandem with experimental techniques to refine and validate proposed structures.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules. aps.org DFT calculations have become a valuable tool for predicting NMR chemical shifts. researchgate.netst-and.ac.uknih.gov By calculating the magnetic shielding tensors of each nucleus in a proposed structure, it is possible to predict the corresponding ¹³C NMR spectrum.
For this compound, DFT calculations would be performed on the proposed structure. The calculated ¹³C NMR chemical shifts would then be compared with the experimentally obtained spectrum. A strong correlation between the calculated and experimental data provides powerful evidence for the correctness of the proposed structure. This approach is particularly useful for resolving ambiguities in complex spectra and for assigning signals to specific carbon atoms within the molecule.
Micro Electron Diffraction (MicroED) for Microcrystalline Samples
Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for the structural analysis of molecules that are challenging to crystallize into large, high-quality single crystals suitable for X-ray diffraction. creative-biostructure.com This cryo-electron microscopy (cryo-EM) method can determine the atomic structure of crystals that are nanometers to micrometers in size, which is a billionth of the size typically required for X-ray crystallography. creative-biostructure.comwikipedia.org
The core principle of MicroED involves using a transmission electron microscope (TEM) to generate a finely focused electron beam that is directed onto a micro-sized crystal. creative-biostructure.com The crystal is continuously rotated, and the resulting electron diffraction patterns are captured by a fast detector, creating a movie of the diffraction data. wikipedia.org This data can then be processed using standard crystallographic software to solve the three-dimensional structure of the molecule. wikipedia.org
For a complex natural product like this compound, obtaining large single crystals can be a significant bottleneck. MicroED offers a solution by enabling structure determination from nanocrystals, which are often more readily obtained. creative-biostructure.com The technique is particularly advantageous for studying intricate macromolecules and complex small molecules that yield only microcrystalline powders. creative-biostructure.com
Table 1: Comparison of MicroED and X-ray Crystallography
| Feature | Micro Electron Diffraction (MicroED) | X-ray Crystallography |
| Radiation Source | Electron Beam | X-ray Beam |
| Required Crystal Size | Nanometer to micrometer scale | Micrometer to millimeter scale |
| Data Collection Time | Fast, allowing for screening of multiple crystals | Can be time-consuming |
| Sample Damage | Low electron dose minimizes damage | Can cause radiation damage to sensitive samples |
| Application | Ideal for microcrystalline powders and samples that are difficult to crystallize | Requires larger, well-ordered single crystals |
This table provides a general comparison of the two techniques.
Computational Strategies for Gas-Phase Structure and Fragmentation
Computational chemistry provides powerful tools to complement experimental data, particularly from mass spectrometry (MS), by predicting the gas-phase structures of ions and their fragmentation pathways. mpg.denih.gov For a molecule like this compound, these strategies can help in understanding its behavior in the mass spectrometer and can provide additional confidence in its structural assignment.
One common approach involves using density functional theory (DFT) calculations to model the geometry of the protonated molecule in the gas phase. nih.gov These calculations can predict the most stable three-dimensional structure of the ion, which is crucial for understanding its subsequent fragmentation. nih.gov
When subjected to collision-induced dissociation (CID) in a mass spectrometer, molecules like this compound will break apart into smaller fragment ions. nih.gov Predicting these fragmentation pathways is a key aspect of structural elucidation. Computational methods can be used to calculate the energies of various possible fragmentation routes, allowing researchers to identify the most likely pathways that lead to the observed fragment ions in the experimental mass spectrum. nih.gov This often involves modeling transition states and intermediates for different fragmentation reactions. nih.govnih.gov
Table 2: Computational Approaches in Mass Spectrometry
| Computational Method | Application in Structural Elucidation |
| Molecular Mechanics (MM) | Initial exploration of possible conformations of the molecule. |
| Density Functional Theory (DFT) | Calculation of optimized geometries, relative energies of isomers, and transition states for fragmentation. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Used for larger systems where a specific part of the molecule is treated with high-level quantum mechanics. |
| Infrared (IR) Spectroscopy Simulation | Prediction of vibrational frequencies to compare with experimental gas-phase IR spectroscopy for structural confirmation. mpg.de |
This table summarizes common computational methods and their applications in conjunction with mass spectrometry.
Challenges and Frontiers in Complex Natural Product Structure Determination
The structural elucidation of complex natural products remains a significant scientific challenge, despite the array of advanced spectroscopic and computational tools available. nih.gov Several key hurdles often complicate the process.
One of the primary challenges is the limited availability of the natural product. numberanalytics.com Many novel compounds are isolated in very small quantities, which can be insufficient for extensive analysis by multiple techniques. researchgate.net Furthermore, natural products are often found in complex mixtures, making their isolation and purification a difficult task. numberanalytics.com
The inherent structural complexity of these molecules presents another major obstacle. numberanalytics.comconsensus.app Natural products can possess numerous stereocenters, unusual ring systems, and sensitive functional groups, making their structural determination a complex puzzle. consensus.app In some cases, initial structural assignments have been later revised after more detailed analysis or total synthesis efforts revealed inconsistencies. nih.gov
The frontier of natural product structure determination lies in the continued development and integration of advanced techniques. Methods like MicroED are pushing the boundaries of what is possible with minute sample amounts. creative-biostructure.com The increasing accuracy and accessibility of computational methods, such as DFT calculations for predicting NMR and chiroptical properties, are becoming indispensable for validating proposed structures and resolving ambiguities. nih.govacs.org The combination of these cutting-edge experimental and computational approaches will be crucial for unraveling the structures of the next generation of complex natural products.
Synthetic Chemistry of Platensimide a
Total Synthesis Strategies
Retrosynthetic Analysis and Planning
The strategic planning for the synthesis of the molecular family to which Platensimide A belongs commences with a retrosynthetic analysis of the core structure. acs.org A primary disconnection is the amide bond, which retrosynthetically cleaves this compound into its two constituent parts: platensic acid and a protected 2,4-diaminobutyric acid. nih.govacs.org
The more complex retrosynthetic challenge lies within the platensic acid core. acs.org Further analysis of this tetracyclic ketolide subtarget involves disconnecting the propionate (B1217596) and methyl substituents, which simplifies the structure to a core intermediate. acs.org Key to the planning were two distinct and powerful approaches envisioned for constructing the pivotal C12 stereocenter and the spirocyclic ring system in an asymmetric fashion. nih.gov
Asymmetric Cycloisomerization: This approach traces the core back to an achiral and symmetrical 1,6-enyne precursor. The strategy hinges on a single, powerful cycloisomerization reaction to forge both the spirocyclic cyclopentyl ring and the crucial C12 stereocenter simultaneously. nih.gov
Dearomatizing Cyclization: An alternative strategy separates the formation of the stereocenter from the ring-forming event. Here, the spirocycle is envisioned to arise from a dearomatizing cyclization of a chiral 4-substituted phenol (B47542) intermediate, where the required chirality is installed prior to cyclization. nih.gov
Asymmetric Synthesis Methodologies
Achieving the correct absolute stereochemistry of the core structure is paramount. To this end, two primary asymmetric methodologies have been successfully developed. acs.orgnih.govnih.gov
A highly effective method for establishing the core's stereochemistry is a rhodium-catalyzed asymmetric cycloisomerization of a terminal 1,6-enyne. nih.govnih.gov This reaction transforms an achiral enyne substrate into the desired spiro dienone aldehyde with high enantioselectivity. nih.gov The reaction proceeds via a proposed mechanism involving the formation of transient rhodium-containing species. nih.gov Optimization studies revealed that the choice of catalyst and reaction conditions is critical for achieving high yield and enantiomeric excess (ee). nih.govnih.gov For instance, using a catalyst generated from [Rh((S)-BINAP)]SbF₆ with the bis-enone hydroxy enyne substrate afforded the desired spiro dienone aldehyde intermediate in 86% yield and greater than 99% ee. nih.gov
Table 1: Selected Results for the Rh-Catalyzed Asymmetric Cycloisomerization
| Entry | Rh-based Complex | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | [Rh(cod)(MeCN)₂]BF₄ with (S)-BINAP | 36 | 90 |
| 2 | [Rh((S)-BINAP)]SbF₆ (pre-formed) | 86 | >99 |
| 3 | [Rh(cod)Cl]₂/AgSbF₆ with (S)-BINAP (in situ) | 10-25 | N/A |
Data derived from studies on a model 1,6-enyne and the actual synthetic intermediate. nih.gov
This method represents a powerful application of transition metal catalysis in complex natural product synthesis, providing efficient access to enantiopure intermediates. nih.govresearchgate.net
An alternative and equally potent asymmetric strategy employs a hypervalent iodine-mediated dearomatizing cyclization. acs.orgnih.gov This approach constructs the spirocyclic system from an enantiopure 4-substituted phenol precursor bearing an allylsilane as an internal nucleophile. nih.gov The key step involves an oxidative cyclization using a hypervalent iodine(III) reagent, such as PhI(O₂CCF₃)₂, which triggers the dearomatization of the phenol ring and subsequent intramolecular attack by the allylsilane. nih.gov This process has been shown to be a general method for forming spirocyclic systems. nih.gov The synthesis of the enantiopure phenolic substrate begins with the asymmetric alkylation of a pseudoephedrine amide, demonstrating a classic method for installing chirality. nih.gov This route successfully produced the key aldehyde intermediate, which was then converted to this compound. nih.gov
Rhodium-Catalyzed Asymmetric Cycloisomerization
Key Synthetic Intermediates and Their Transformations
The successful syntheses of this compound rely on the preparation and transformation of several key intermediates.
Prochiral 1,6-Enyne (15): This achiral substrate is central to the rhodium-catalyzed asymmetric cycloisomerization strategy. It is prepared from an enone via the formation of a trimethylsilyl (B98337) enol ether (25), followed by oxidation with an IBX•MPO complex to yield a dienone (26), and subsequent deprotection. acs.orgnih.gov
Aldehyde (-)-14: This enantiopure aldehyde is a crucial product of both the rhodium-catalyzed and hypervalent iodine-mediated asymmetric routes. nih.gov It serves as a central precursor to the fully elaborated tetracyclic core. Its conversion to the final core involves several steps, including a samarium diiodide-mediated ketyl radical cyclization and an acid-catalyzed etherification to forge the final two bonds of the cage structure. nih.govnih.gov
Platensic Acid (2): This compound is the immediate precursor to this compound. acs.orgebi.ac.uk It is the final product of the multi-step synthesis of the core structure.
Final Amide Coupling: The concluding step of the total synthesis is the coupling of platensic acid with a suitably protected 2,4-diaminobutyric acid derivative. Subsequent deprotection furnishes this compound. nih.gov
Advanced Reaction Methodologies in Core Construction
The total synthesis of this compound, often approached in tandem with its more famous relative platensimycin (B21506), relies on the efficient construction of a complex, cage-like tetracyclic core. nih.govebi.ac.uk Synthetic strategies have showcased a variety of advanced and elegant chemical reactions to forge this intricate architecture.
A key convergent strategy involves the initial construction of the cage-like core, which is later coupled with the appropriate side chain via an amide bond formation to yield the final product. nih.gov The creation of this core has been a playground for methodological innovation, with several notable asymmetric approaches developed to control its stereochemistry.
One powerful method employs a rhodium-catalyzed asymmetric cycloisomerization . nih.govacs.org This reaction forges a key spirocyclic cyclopentyl ring and sets a crucial stereocenter in a single, efficient step from an achiral 1,6-enyne precursor. nih.gov Another distinct asymmetric route utilizes a hypervalent iodine-mediated dearomatizing cyclization of an enantiopure phenolic substrate. nih.govacs.org This process involves the oxidation of the aromatic ring, followed by a cyclization event to build the core structure. nih.gov
Further crucial bond formations to finalize the tetracyclic core have been achieved through a samarium diiodide-mediated ketyl radical cyclization and a subsequent acid-catalyzed etherification . nih.govacs.org Other notable strategies reported in the broader context of synthesizing the platensimycin family core include intramolecular Diels-Alder reactions and Robinson annulations, which offer alternative pathways to the vital oxatetracyclic system. researchgate.netorganic-chemistry.org
Table 1: Key Methodologies in the Asymmetric Synthesis of the this compound Core
| Reaction Type | Key Reagents/Catalysts | Bond(s) Formed / Transformation | Strategic Advantage |
| Asymmetric Cycloisomerization | Rhodium complex (e.g., [Rh(cod)Cl]₂), Chiral ligand (e.g., (S)-BINAP) | C-C bond, spirocyclic ring | High enantioselectivity from achiral precursor |
| Dearomatizing Cyclization | Hypervalent iodine(III) reagent | C-C bond, spirocyclic ring | Utilizes enantiopure phenol for stereocontrol |
| Ketyl Radical Cyclization | Samarium diiodide (SmI₂) | C-C bond | Forms a key bond to complete the cage structure |
| Intramolecular Diels-Alder | N/A (Thermal or Lewis acid-catalyzed) | Multiple C-C bonds, cyclic systems | Builds multiple chiral centers and rings in one step |
| Robinson Annulation | L-proline, NaOH | C-C bonds, new ring formation | Alternative approach for constructing the core enone |
Semisynthesis Approaches
Given the structural similarity between this compound and other co-isolated natural products, semisynthesis represents a practical and efficient route to obtain this compound for further study.
Derivation from Related Natural Products (e.g., Platensimycin)
This compound is a 2,4-diaminobutyric acid amide derivative of platensic acid. ebi.ac.ukresearchgate.net The most direct semisynthesis involves leveraging this biosynthetic relationship. Researchers have successfully verified the structure of this compound through its semisynthesis from platensic acid, which itself can be isolated from the fermentation broths of Streptomyces platensis or obtained from the hydrolysis of platensimycin. nih.govnih.gov
Chemical Modification of Natural Precursors
The primary strategy for the semisynthesis of this compound involves standard peptide coupling reactions. Platensic acid, the tetracyclic enoic acid core, serves as the key natural precursor. ebi.ac.uk This acid is activated and then coupled with a protected 2,4-diaminobutyric acid derivative. Subsequent deprotection steps yield the final this compound molecule. This approach is significantly more straightforward than a full total synthesis, provided a reliable source of the platensic acid precursor is available, either through isolation or degradation of the more abundant platensimycin. nih.govasm.org
Comparative Analysis of Synthetic Routes and Methodological Innovations
The various approaches to this compound and its core structure highlight a trade-off between different synthetic philosophies.
| Synthetic Strategy | Key Innovation / Approach | Advantages | Challenges |
| Total Synthesis | Rhodium-catalyzed asymmetric cycloisomerization; Hypervalent iodine-mediated dearomatization. nih.gov | De novo construction, allows for analog creation, establishes absolute stereochemistry. | Long step-count, potentially low overall yield, requires complex reagents and optimization. |
| Total Synthesis | Intramolecular Diels-Alder reaction from a chiral pool starting material (e.g., (+)-carvone). researchgate.net | Efficient construction of multiple stereocenters, utilizes a readily available chiral starting material. | Route may be less flexible for analog synthesis compared to convergent strategies. |
| Semisynthesis | Amide coupling of isolated platensic acid with a diaminobutyric acid derivative. ebi.ac.uknih.gov | Very high efficiency, short route, confirms structural relationships between natural products. | Dependent on the availability of the natural precursor from fermentation, which can be low-yielding. asm.org |
The total syntheses are notable for their elegance and the development of novel reaction methodologies. For instance, the rhodium-catalyzed asymmetric cycloisomerization of terminal enynes was developed into a general method as a result of these efforts. nih.gov These routes are powerful for establishing the absolute structure of the natural product and for creating analogs with modified core structures. However, they are often lengthy and less practical for producing large quantities of the material.
In contrast, the semisynthetic route is exceptionally efficient, leveraging the complex core already assembled by nature. nih.gov Its primary limitation is the reliance on the isolation of platensic acid from Streptomyces platensis. asm.org While this confirms the biosynthetic relationship and provides rapid access to this compound, the scalability is tied to fermentation yields. The development of engineered strains of S. platensis that overproduce these natural products could significantly enhance the viability of the semisynthetic approach. asm.org
Ultimately, the choice of synthetic strategy depends on the goal. For fundamental methodological development and the creation of diverse analogs, total synthesis is unparalleled. For accessing the natural product itself, semisynthesis is the more direct and practical pathway.
Molecular Mechanisms of Action and Target Engagement
Inhibition of Bacterial Fatty Acid Biosynthesis (FASII) Pathways
Platensimide A exerts its antibacterial effect by inhibiting the type II fatty acid biosynthesis (FASII) pathway in bacteria. acs.org The FASII system is responsible for producing the fatty acids essential for building bacterial cell membranes and is distinct from the type I fatty acid synthase (FASI) system found in mammals, making it an attractive target for selective antibacterial agents. nih.govwikipedia.org The inhibition of this pathway disrupts the integrity of the bacterial cell envelope, leading to a cessation of growth. The parent compounds, platensimycin (B21506) and platencin (B21511), are potent inhibitors of this pathway, and this compound shares this fundamental mechanism. acs.orgasm.org In cell-free assays, this compound demonstrated direct inhibition of the Staphylococcus aureus FASII pathway, with a reported half-maximal inhibitory concentration (IC50) of 80 µg/mL. acs.org
Specific Molecular Targets: FabF and FabH Condensing Enzymes
The primary molecular targets of the platensimycin family of compounds, including this compound, are the β-ketoacyl-acyl carrier protein (ACP) synthases, also known as condensing enzymes. acs.orgnih.gov These enzymes catalyze the chain elongation steps in fatty acid synthesis. mdpi.com The two key condensing enzymes in the FASII pathway are FabH (the initiation condensing enzyme) and FabF (the elongation condensing enzyme). nih.govasm.org
While its parent compound platensimycin is a selective inhibitor of FabF, platencin is a more balanced dual inhibitor of both FabF and FabH. acs.orgnih.govnih.gov this compound, as a derivative, is understood to target these same enzymes, disrupting the condensation of acyl-ACPs with malonyl-ACP, a critical step for fatty acid elongation. acs.orgasm.org The inhibitory activity of these compounds against FabF and FabH from various bacterial species has been quantified, highlighting their potency. For instance, platensimycin exhibits an IC50 of 48 nM against S. aureus FabF, while showing much weaker inhibition of FabH. nih.gov In contrast, platencin inhibits both S. aureus FabF and FabH with IC50 values of 1.95 and 3.91 μg/ml, respectively. nih.gov
Table 1: Inhibitory Activity of Platensimycin and Platencin against Bacterial Condensing Enzymes This table provides context for the specific targets of the chemical family to which this compound belongs.
| Compound | Target Enzyme | Organism | IC50 | Reference |
| Platensimycin | FabF | S. aureus | 48 nM (0.13 µg/ml) | nih.govnih.gov |
| Platensimycin | FabF | E. coli | 160 nM | nih.gov |
| Platensimycin | FabH | S. aureus | 109 µg/ml | nih.gov |
| Platencin | FabF | S. aureus | 1.95 µg/ml | nih.gov |
| Platencin | FabH | S. aureus | 3.91 µg/ml | nih.gov |
Characterization of Binding Sites and Interactions (e.g., Malonyl Binding Site)
The inhibitory action of this class of compounds is achieved by binding to a specific site within the condensing enzymes. Research on platensimycin has revealed that it does not bind to the free enzyme but rather interacts specifically with the acyl-enzyme intermediate. nih.govacs.org This intermediate is formed when the fatty acid chain from an acyl-ACP is transferred to an active site cysteine residue on the FabF enzyme. nih.gov
Platensimycin then occupies the binding pocket that would normally be filled by malonyl-ACP, the extender unit for fatty acid synthesis. acs.orgnih.gov The carboxylic acid group of the inhibitor lies within this malonate-binding site, mimicking the binding of the natural substrate. nih.gov This binding is stabilized by key interactions, such as hydrogen bonds with histidine residues (e.g., His303 and His310 in E. coli FabF) in the enzyme's catalytic site. nih.govmdpi.com By competitively inhibiting the binding of malonyl-ACP, this compound and its analogs effectively block the condensation reaction and halt the fatty acid elongation cycle. nih.gov
Biochemical Assay Methodologies for Enzyme Inhibition Studies
The characterization of FASII inhibitors like this compound relies on a variety of biochemical assays designed to measure enzyme inhibition and target engagement. patsnap.comtaylorandfrancis.com
Cell-Free FASII Assays: These assays reconstitute the entire fatty acid synthesis pathway in vitro using purified bacterial enzymes. Inhibition is typically measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]malonyl-CoA, into long-chain fatty acids. acs.orgnih.gov A reduction in radioactivity in the final product indicates inhibitory activity. It was through such an assay that the IC50 of this compound against S. aureus FASII was determined. acs.org
Direct Enzyme Inhibition Assays: To pinpoint the specific target, assays are performed with purified condensing enzymes like FabF and FabH. nih.gov Enzyme activity can be monitored continuously using spectrophotometric methods that couple the consumption of NADH or NADPH to the reaction. The IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves. nih.gov
Direct Binding Assays: These assays confirm the physical interaction between the inhibitor and its target enzyme. One method involves incubating the purified enzyme (often as the acyl-enzyme intermediate) with the inhibitor and then detecting binding. nih.gov The affinity of this interaction can be quantified to compare the potency of different compounds. nih.gov
Phospholipid Biosynthesis Assays: Since fatty acids are essential precursors for phospholipids, measuring the rate of phospholipid synthesis in whole bacterial cells can serve as a proxy for FASII activity. Inhibition of this process by a compound provides strong evidence that it targets the FASII pathway. nih.gov
Proteomic Signatures of Fatty Acid Biosynthesis Inhibition
Treating bacteria with a FASII inhibitor induces a characteristic and predictable change in the bacterial proteome, known as a proteomic signature. asm.orgasm.org This signature serves as a diagnostic tool to confirm the mechanism of action for new compounds like this compound. asm.org When the FASII pathway is blocked, bacterial cells respond by upregulating the expression of the very enzymes involved in this pathway, in an attempt to overcome the inhibition. asm.org
Studies using inhibitors like platensimycin and platencin on Bacillus subtilis have established a clear proteomic signature for FASII inhibition. asm.orgasm.org This signature consists of the increased production of several key proteins directly linked to the pathway. asm.org
Table 2: Proteins Upregulated in Response to FASII Inhibition This table details the common proteomic signature observed when bacteria are treated with FASII inhibitors.
| Protein | Function | Pathway Involvement | Reference |
| FabHA | 3-oxoacyl-ACP synthase III | Fatty Acid Biosynthesis (Initiation) | asm.orgasm.org |
| FabHB | 3-oxoacyl-ACP synthase III | Fatty Acid Biosynthesis (Initiation) | asm.orgasm.org |
| FabF | 3-oxoacyl-ACP synthase II | Fatty Acid Biosynthesis (Elongation) | asm.orgasm.org |
| FabI | Enoyl-ACP reductase | Fatty Acid Biosynthesis (Elongation) | asm.orgasm.org |
| PlsX | Acyl-ACP:phosphate transacylase | Links Fatty Acid and Phospholipid Synthesis | asm.orgasm.org |
| PanB | 3-methyl-2-oxobutanoate hydroxymethyltransferase | Pantothenate (Vitamin B5) Biosynthesis | asm.orgasm.org |
The upregulation of these specific proteins is a direct consequence of the cell sensing a deficiency in fatty acid production. asm.org Therefore, observing this distinct proteomic signature after treating bacteria with this compound would provide strong in-vivo confirmation that its mechanism of action is indeed the inhibition of the fatty acid biosynthesis pathway. asm.org
Structure Activity Relationship Sar Studies and Analog Design
Pharmacophore Identification and Refinement
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. nih.govresearchgate.net For the platensimycin (B21506) class of compounds, the molecular structure can be conceptually divided into two key domains: a polar aromatic "head" and a lipophilic, polycyclic "tail" or "cage," connected by an amide linker. nih.gov
Initial studies involving naturally occurring congeners like platensic acid and Platensimide A, along with synthetic analogs, helped to define the primary pharmacophore. nih.govnih.gov Research has consistently shown that the substituted benzoic acid domain of platensimycin is a highly conserved structural motif with stringent functional group requirements for antibacterial activity. nih.govresearchgate.net In contrast, the cage domain is significantly more tolerant to structural changes. researchgate.netresearchgate.net This understanding has been crucial in refining the pharmacophore model, indicating that the primary interactions with the target enzyme, FabF, occur through the aromatic head, while the cage moiety likely serves to orient the molecule correctly within the enzyme's binding pocket. nih.govresearchgate.net
Investigation of Molecular Complexity and its Influence on Activity
A key question in the study of natural products is the role of their intricate and often complex structures. Researchers have systematically investigated how the molecular complexity of the platensimycin framework influences its antibacterial potency. researchgate.net This involved the design and synthesis of analogs with simplified core structures to determine the minimum structural features necessary for activity.
The synthesis of various analogs with different levels of complexity in the cage moiety revealed that considerable simplification is possible without a complete loss of biological action. nih.gov While the natural tetracyclic cage of platensimycin provides high potency, less complex structures can still inhibit the FabF enzyme. nih.gov This finding is significant because it opens the door to creating potent antibiotics that are much easier to synthesize than the original natural product. However, it has also been noted that polar groups introduced into the terpenoid-derived cage portion can lead to negative interactions within the hydrophobic binding pocket of FabF, resulting in poor activity. researchgate.net This highlights a delicate balance between simplification and maintaining the appropriate physicochemical properties for target engagement.
Systematic Structural Modification Strategies
To probe the SAR of the platensimycin scaffold in detail, chemists have employed systematic modification of its three main components: the amide linker, the tetracyclic cage, and the aromatic subunit. nih.govnih.gov
The amide bond connects the aromatic and polycyclic domains of platensimycin and its analogs. ebi.ac.uk this compound itself represents a significant modification in this region, featuring a 2,4-diaminobutyric acid unit instead of the typical propionamide (B166681) chain linked to a benzoic acid derivative. ebi.ac.uk The exploration of different linkers is a common strategy in medicinal chemistry to optimize potency and pharmacokinetic properties. While detailed SAR studies focusing exclusively on the amide linker of this compound are limited in the public literature, the synthesis of various congeners has inherently involved the formation of this amide bond, suggesting its accessibility for modification. ebi.ac.uk Studies on related compounds have shown that changes in the linker can affect the molecule's flexibility and the relative orientation of the head and tail groups, which can influence binding affinity.
The tetracyclic cage has been a major focus for structural modification due to its synthetic complexity. nih.govnih.gov Research has demonstrated that this part of the molecule can be substantially altered. nih.govresearchgate.net One notable example is the creation of carbaplatensimycin, where the ether oxygen atom within the tetracyclic cage was replaced with a methylene (B1212753) (CH₂) group. nih.gov This modification was designed to probe the importance of the oxygen atom for biological activity and provided a measure of its contribution to the molecule's conformation and binding. nih.gov Further demonstrating the cage's tolerance for change, other analogs have been synthesized where the entire tetracyclic system was replaced with different scaffolds, including simpler bicyclic systems and even organometallic cores, which still retained a degree of antibacterial activity. asm.org
Table 1: SAR of the Tetracyclic Cage Moiety
| Modification | Compound Example | Key Finding | Reference(s) |
| Oxygen to Carbon Substitution | Carbaplatensimycin | The ether oxygen is not essential for activity, indicating flexibility in the cage's contribution. | nih.gov |
| Cage Replacement | Organometallic Platensimycin (PM47) | The entire tetracyclic cage can be replaced by a structurally distinct core, though activity may be reduced. | asm.org |
| Hydroxylation | Hydroxylated Congeners | Introduction of polar groups into the cage generally leads to poor activity due to negative interactions. | researchgate.net |
This table is for illustrative purposes and synthesizes findings from the referenced literature.
In stark contrast to the malleable cage moiety, the aromatic subunit is critical for biological activity, with very strict structural requirements. nih.govnih.gov SAR studies have shown that nearly any modification to the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) portion of platensimycin leads to a significant drop or complete abolition of antibacterial potency. nih.gov
Key findings include:
Deletion of Functional Groups: Removal of any of the hydroxyl or amine groups on the benzoic acid ring completely abolishes activity. nih.gov
Modification of Substituents: Changing the hydroxyl groups to methoxy (B1213986) groups negatively impacts activity. nih.gov
Addition of Bulky Groups: Introducing large halogen atoms onto the aromatic ring is detrimental to potency. nih.gov
These results strongly suggest that the specific arrangement of the hydrogen-bond donating and accepting groups on the aromatic ring is essential for the molecule's interaction with the active site of the FabF enzyme.
Table 2: SAR of the Aromatic Subunit
| Modification | Effect on Activity | Reference(s) |
| Deletion of any hydroxyl or amine group | Abolished | nih.gov |
| Conversion of hydroxyls to methoxy groups | Negative Impact | nih.gov |
| Addition of large halogens (e.g., Cl, Br, I) | Negative Impact | nih.gov |
This table summarizes key findings on the modification of the platensimycin aromatic head, which informs the understanding of related structures like this compound.
Variations in the Tetracyclic Cage Moiety
Elucidation of Essential Structural Features for Biological Activity
Through comprehensive SAR studies, a clear picture of the essential structural features for the platensimycin class of antibiotics has emerged. The biological activity is fundamentally dependent on a bipartite structure:
The Aromatic "Warhead": The 3-amino-2,4-dihydroxybenzoic acid moiety (or a bioisostere with a similar hydrogen bonding pattern) is indispensable. Its specific substitution pattern is crucial for binding to the target enzyme, FabF, and inhibiting fatty acid synthesis. nih.govnih.gov
In essence, the pharmacophore consists of a highly specific hydrogen-bonding aromatic system anchored to a more adaptable lipophilic group via a linker. This understanding allows for the rational design of new analogs that retain the essential "warhead" while incorporating synthetically more accessible "tail" structures to create novel and potentially improved antibiotics.
Computational Approaches in SAR Analysis
Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of complex natural products like this compound and its close analog, Platensimycin (PTM). These in silico techniques, particularly molecular docking, provide critical insights into the binding interactions between these inhibitors and their target enzymes, β-ketoacyl-acyl carrier protein synthases (FabF/FabH), thereby guiding the rational design of novel and more potent analogs.
Molecular docking studies have been instrumental in understanding how Platensimycin and its derivatives bind to the active site of the FabF enzyme. mdpi.comnih.gov These investigations typically utilize the X-ray co-crystal structure of the Escherichia coli FabF enzyme in complex with Platensimycin (PDB ID: 2GFX) as a template for building and refining computational models. mdpi.com The Molecular Operating Environment (MOE) is a commonly employed software platform for these docking experiments, often using force fields like MMFF94X for energy minimization calculations. mdpi.comnih.gov
A central finding from these computational analyses is the critical role of the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety, which is common to both Platensimycin and Platencin (B21511). nih.govmdpi.com This part of the molecule is deeply anchored within the enzyme's active site, forming crucial hydrogen bond interactions with key catalytic residues. mdpi.comnih.gov SAR studies have consistently shown that modifications to this aromatic portion of the molecule often lead to a significant decrease or complete loss of biological activity. mdpi.com
Conversely, computational and synthetic studies have revealed that the tetracyclic cage domain of Platensimycin can be modified to a greater extent without abolishing its inhibitory action. nih.govnih.gov This has allowed for the design of analogs with altered physicochemical properties. Molecular docking has been used to predict the binding modes of these modified compounds, confirming that many can still orient themselves within the active site in a manner similar to the parent natural product. For example, docking studies on simplified analogs, where the complex polycyclic ketolide is replaced, have shown that these new molecules can still maintain the key interactions necessary for inhibition.
In one study, various PTM derivatives were synthesized and their interactions with the FabF active site were analyzed using molecular docking. It was observed that while all tested compounds could dock into the active site, their interaction patterns varied. An analog, A4, which has a tert-butyl group, was found to have a docking pose very similar to PTM, suggesting that the hydrophobic interactions of this group could enhance binding affinity. mdpi.com In contrast, another analog, C5, displayed a significantly different binding mode, which correlated with a loss of most of the hydrogen-bonding interactions and likely reduced activity. mdpi.com
These computational insights are invaluable for lead optimization. By predicting how structural changes will affect binding, researchers can prioritize the synthesis of compounds that are most likely to have improved potency, selectivity, or pharmacokinetic profiles. researchgate.netresearchgate.net The synergy between in silico modeling and chemical synthesis accelerates the drug discovery process, enabling a more targeted exploration of the chemical space around the Platensimide and Platensimycin scaffolds.
Interactive Data Table: Molecular Docking Insights of Platensimycin (PTM) Analogs against FabF
| Compound/Analog | Key Predicted Interactions with FabF Active Site | Computational Platform/Method | Reference |
| Platensimycin (PTM) | The ADHBA moiety forms critical hydrogen bonds with the catalytic triad (B1167595) (Cys-His-His). The tetracyclic cage occupies a hydrophobic pocket. | MOE, Docking with PDB: 2GFX | mdpi.comnih.gov |
| Analog A4 | Docking interactions are highly similar to PTM in both the ADHBA and ketolide regions. The tert-butyl group may enhance binding through hydrophobic interactions. | MOE, Docking with PDB: 2GFX | mdpi.com |
| Analog B8 | The benzoic acid moiety shows a PTM-like docking mode. | MOE, Docking with PDB: 2GFX | mdpi.com |
| Analog C5 | The docking mode is significantly different from PTM, with a notable loss of hydrogen-bonding interactions. | MOE, Docking with PDB: 2GFX | mdpi.com |
| Platencin (PTN) Thioether Derivatives | Analogs show varied interactions with both FabF and FabH compared to the parent compound. | Molecular Docking | nih.gov |
| Simplified Polycyclic Analogs | Saturated ring systems attached to the benzoic acid can still form key hydrogen bonds and hydrophobic interactions. | Docking with PDB: 2GFX |
Theoretical and Computational Medicinal Chemistry in Lead Optimization
Computational Methods for Rationalizing Molecular Design
Computational chemistry provides powerful tools to visualize and predict molecular interactions, guiding the design of more effective analogs. nih.gov These methods allow chemists to understand the structural basis for a compound's activity and to prioritize the synthesis of new molecules with a higher probability of success.
De novo design involves the computational creation of novel molecular structures tailored to fit a specific biological target. mdpi.complos.org This strategy is particularly useful when seeking to create new chemical entities that retain the desired biological activity of a lead compound but possess different core structures, potentially overcoming issues like poor pharmacokinetics or synthetic inaccessibility.
In the context of Platensimide A, a de novo design approach would begin with the three-dimensional structure of its target, the FabF enzyme. Algorithms could then be used to "grow" or "link" small molecular fragments within the binding pocket of FabF, aiming to identify novel scaffolds that replicate the key binding interactions of this compound. This could lead to the design of entirely new molecular frameworks that are structurally distinct from this compound but function as potent FabF inhibitors. mdpi.com
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. exaly.comepa.gov When paired with molecular docking, this method can efficiently sift through millions of virtual compounds to find promising new hits.
Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov For this compound, docking studies would be essential to model its interaction with the active site of the FabF enzyme. acs.org This computational simulation would reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the compound in the binding pocket. By understanding this binding mode, medicinal chemists can rationally design modifications to the this compound structure—for instance, altering the 2,4-diaminobutyric acid amide moiety—to enhance these interactions and thereby improve binding affinity and inhibitory activity. nih.govnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that static models cannot. mdpi.comnih.gov An MD simulation of the this compound-FabF complex would allow researchers to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein. dovepress.com This can help validate the proposed binding mode and identify subtle, dynamic interactions that contribute to affinity.
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a target. wikipedia.orgcresset-group.com While computationally intensive, FEP can accurately predict how specific chemical modifications to a lead compound will affect its potency. xeureka.co.jp In the optimization of this compound, FEP could be used to compare a proposed set of analogs in silico. For example, the method could calculate the change in binding free energy (ΔΔG) resulting from modifying the tetracyclic core or the amide side chain. cresset-group.comacs.org The results would allow chemists to prioritize the synthesis of only the most promising analogs, accelerating the discovery of a more potent drug candidate. nih.gov
Virtual Screening and Molecular Docking
Cheminformatics Approaches for Lead Optimization Rationalization
Cheminformatics applies information technology and data analysis to solve problems in chemistry, offering powerful ways to analyze and rationalize the large datasets generated during a lead optimization campaign. thegoodscentscompany.com
In any lead optimization project, it is crucial to know when to stop making analogs of a particular series. The concept of "progression saturation" refers to the point at which synthesizing additional compounds is unlikely to lead to significant improvements in activity or properties. plos.org Computational methods can quantify this by analyzing the chemical space occupied by the existing analogs in relation to a virtual library of all feasible candidates. plos.org
For a series of this compound analogs, this analysis would involve calculating various molecular descriptors for all synthesized compounds and comparing their distribution to that of a larger set of theoretically possible, synthetically accessible analogs. By measuring the "distance" relationships between existing and candidate compounds, a scoring system can determine if the explored chemical space is nearing saturation. plos.org This provides a quantitative, data-driven basis for deciding whether to continue investing in the this compound scaffold or to shift focus to a different chemical series.
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that describes how changes in a molecule's structure affect its biological activity. wikipedia.orgnih.gov Early studies on this compound and its related natural products, platensimycin (B21506) and platencin (B21511), established the initial SAR for this class of compounds. nih.gov
This compound is an amide derivative of platensic acid, formed with 2,4-diaminobutyric acid. nih.gov Analysis of its activity compared to its congeners reveals critical insights. For instance, the core tetracyclic enoic acid structure is vital for activity, as this is the part that binds to the FabF enzyme. acs.org The nature of the side chain is also important. SAR studies involving the synthesis of various analogs, such as homothis compound and its methyl ester, help delineate which functional groups and stereochemical configurations are optimal for antibacterial efficacy. acs.org By systematically tracking how each structural modification impacts biological activity, researchers can build a comprehensive SAR model to guide the rational design of next-generation analogs with improved potency and drug-like properties. creative-proteomics.comresearchgate.net
Quantification of Chemical Saturation
Strategies for Design and Prioritization of Novel Candidate Compounds
The design and prioritization of novel candidate compounds derived from a lead structure like this compound involve a synergistic combination of computational analysis and synthetic chemistry, guided by detailed structure-activity relationship (SAR) studies. The overarching goal is to identify structural modifications that enhance therapeutic potential. numberanalytics.com
A critical first step in this process is the analysis of the lead compound's interaction with its biological target. For the broader family of compounds including Platensimycin, X-ray crystallography has revealed key binding interactions within the active site of the FabF/B enzymes, which are crucial for their antibacterial activity. nih.gov These studies have highlighted the importance of the 2,4-dihydroxybenzoic acid moiety for biological activity, as modifications to this part of the molecule often lead to a significant loss of potency. dovepress.com This understanding forms the basis of the pharmacophore model, which defines the essential structural features required for activity.
Computational techniques such as scaffold hopping and bioisosteric replacement are then employed to design novel analogs. researchgate.netresearchgate.net Scaffold hopping aims to replace the core structure of the lead compound with a different chemical scaffold while retaining the key interacting groups. researchgate.nettencent.com This can lead to the discovery of new chemical series with potentially improved properties or novel intellectual property positions. For a complex molecule like this compound, this could involve replacing its intricate cage-like core with simpler, more synthetically accessible structures that still present the necessary pharmacophoric elements in the correct spatial orientation. researchgate.net
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacokinetic or toxicological profile. For instance, an amide linker, which can be susceptible to metabolic hydrolysis, might be replaced with a more stable isostere. researchgate.net
The prioritization of these newly designed virtual compounds for synthesis is a data-driven process. Computational models are used to predict a range of properties for each virtual analog, including its binding affinity for the target, selectivity against other proteins, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net
The biological evaluation of synthesized analogs provides crucial data to refine the SAR models. As seen with Platensimycin, even minor modifications can have a significant impact on activity. The data from these evaluations are often compiled into SAR tables to systematically analyze the effect of different substituents. collaborativedrug.com
Below are illustrative data tables for analogs of Platensimycin, a closely related compound, which demonstrate the principles of SAR and how they guide the design of new compounds. researchgate.net These findings are informative for the potential optimization of this compound.
Table 1: Biological Activity of Platensimycin Analogs - Series I (Benzoic Acid Modifications)
| Compound | Modification | MRSA (MIC, µg/mL) | VREF (MIC, µg/mL) |
| Platensimycin | - | 0.2 | 0.4 |
| Platensic Acid | Removal of aminobenzoic acid | > 50 | > 50 |
| Analog 15 | Replacement of hydroxyl with methoxy (B1213986) | 12.5 | 25 |
| Analog 18 | Replacement with unsubstituted aniline | > 50 | > 50 |
Data derived from studies on Platensimycin analogs to illustrate SAR principles. researchgate.net
The data in Table 1 clearly indicates that the substituted benzoic acid portion of the molecule is highly sensitive to modification, reinforcing its importance in the pharmacophore. researchgate.net
Table 2: Biological Activity of Platensimycin Analogs - Series II (Cage Domain Modifications)
| Compound | Modification | MRSA (MIC, µg/mL) | VREF (MIC, µg/mL) |
| Platensimycin | - | 0.2 | 0.4 |
| Analog 9 | Simplified cage structure | 0.8 | 1.6 |
| Analog 10 | Alternative simplified cage | 1.6 | 3.1 |
| Analog 12 | Acyclic cage analog | > 50 | > 50 |
Data derived from studies on Platensimycin analogs to illustrate SAR principles. researchgate.net
In contrast to the benzoic acid moiety, the data in Table 2 suggests that the cage domain of Platensimycin can tolerate considerable structural changes without complete loss of activity. researchgate.net This provides a promising avenue for the design of simplified analogs of this compound that may be easier to synthesize and possess more favorable pharmacokinetic properties.
Through these iterative cycles of computational design, chemical synthesis, and biological evaluation, novel candidate compounds with optimized profiles can be identified and prioritized for further preclinical development. researchgate.net
Biosynthetic Pathway Investigations
Genomic and Molecular Biology Approaches for Biosynthesis Elucidation
The journey to understand the biosynthesis of platensimide A and its relatives began with genomic and molecular biology approaches aimed at identifying the genetic blueprint responsible for their production in Streptomyces platensis. asm.org A key strategy involved a target-based whole-cell screening method that utilized an antisense differential sensitivity assay. acs.orgacs.org This innovative screening made the bacterial strains hypersensitive to inhibitors of the fatty acid synthesis (FASII) pathway, the target of these natural products, thereby facilitating their discovery. acs.orgnih.gov
Following the isolation of platensimycin (B21506) and platencin (B21511), researchers leveraged knowledge of their chemical structures to predict key biosynthetic enzymes. asm.org One such predicted enzyme was 3-amino-2,4-dihydroxybenzoic acid (AHBA) synthase, believed to be responsible for synthesizing the aromatic acid moiety common to both platensimycin and platencin. asm.org This prediction was pivotal for the subsequent molecular biology work.
Advances in genomics, molecular biology, and natural product technology have enabled researchers to systematically study the genes and mechanisms of natural product biosynthesis. mdpi.com These approaches overcome the limitations of studying biosynthesis solely within the native producing organism and allow for more detailed investigation in heterologous systems. mdpi.com
Identification of Putative Gene Clusters (e.g., AHBA Synthase)
A significant breakthrough in understanding the biosynthesis of this family of compounds was the identification of the responsible gene cluster. asm.org Gene clusters are groups of two or more genes in close proximity on the DNA that collectively encode for a specific metabolic pathway. wikipedia.org In the case of the platensimycin and platencin pathway, which also directs the synthesis of this compound, a PCR-based approach was instrumental. asm.org
Scientists designed PCR primers to target and amplify a fragment of the putative AHBA synthase gene. asm.org This strategy successfully located the biosynthetic gene cluster within the genome of S. platensis MA7327. asm.org The identification of this gene cluster confirmed that a single locus is involved in the production of both platensimycin and platencin, and by extension, their congeners like this compound. asm.org This cluster contains all the necessary enzymatic machinery, including the AHBA synthase, terpene cyclases, and tailoring enzymes, to construct the complex scaffolds of these molecules. asm.orgmdpi.comacs.org Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are now widely used for the rapid genome-wide identification and annotation of such secondary metabolite biosynthesis gene clusters. secondarymetabolites.orgsemanticscholar.org
Genetic Engineering and Pathway Manipulation for Enhanced Production or Pathway Elucidation
Genetic engineering, which involves the targeted modification of an organism's genome, has been a powerful tool for both increasing the production of these valuable antibiotics and for dissecting their biosynthetic pathways. asm.orgwikipedia.orgpressbooks.pub Researchers have successfully created engineered strains of S. platensis that overproduce platensimycin and platencin. asm.org
This was achieved by manipulating a putative GntR-like transcriptional regulator, PtmR1, found within the identified gene cluster. asm.org Overexpression or modification of such regulatory elements can significantly enhance the metabolic flux through the biosynthetic pathway, leading to higher titers of the final products. asm.orggoogle.com For example, engineered strains S. platensis SB12002 and SB12001 were developed to overproduce platensimycin and platencin, respectively, with yields dramatically exceeding that of the wild-type strain. asm.org These genetic manipulation strategies demonstrate the potential to optimize the production of these complex natural products for further research and development. asm.orgnih.gov
Table 1: Production Titers in Engineered S. platensis Strains
| Strain | Compound | Production Titer (mg/liter) |
|---|---|---|
| S. platensis SB12002 | Platensimycin | 323 ± 29 |
| S. platensis SB12001 | Platencin | 255 ± 30 |
Data sourced from a 2008 study on engineered Streptomyces platensis strains. asm.org
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic process that starts from common metabolic precursors. The pathway shares its initial and core steps with that of platensimycin. The tetracyclic core of these molecules is terpenoid in nature, suggesting its origin from precursors like geranylgeranyl pyrophosphate (GGPP). acs.orgnih.gov
Key proposed intermediates in the broader pathway include platensic acid and homothis compound. nih.govebi.ac.uk Platensic acid represents the core tetracyclic enoic acid structure. acs.orgebi.ac.uk this compound is specifically a 2,4-diaminobutyric acid amide derivative of this platensic acid core. acs.orgebi.ac.uknih.gov This indicates that the formation of platensic acid is a crucial step, after which a dedicated enzyme, likely an amide synthetase or ligase, attaches the 2,4-diaminobutyric acid side chain to yield this compound. This final step represents a branch point from the pathway leading to platensimycin, where a different aromatic acid moiety is attached to a similar core structure.
The enzymatic machinery for this pathway involves a variety of enzyme classes:
Terpene Cyclases: Responsible for forming the complex polycyclic carbon skeleton from a linear isoprenoid precursor. nih.gov
Cytochrome P450 Monooxygenases: These enzymes perform various oxidative modifications on the terpene scaffold. mdpi.com
AHBA Synthase: Synthesizes the 3-amino-2,4-dihydroxybenzoic acid moiety found in platensimycin. asm.org
Amide Synthetases/Ligases: Catalyze the formation of the amide bond connecting the polycyclic core to its specific side chain, such as the 2,4-diaminobutyric acid in this compound. ebi.ac.uk
Relationship to Biosynthetic Pathways of Platensimycin and Platencin
The biosynthetic pathway of this compound is intimately related to those of platensimycin and platencin, as they are all congeners produced by the same organism, S. platensis, and originate from the same gene cluster. acs.orgasm.org They share a common biosynthetic origin for their core polycyclic structure, which is derived from terpenoid precursors. acs.orgnih.gov
The primary divergence in their pathways occurs during the final tailoring steps. While platensimycin and platencin are characterized by the attachment of a 3-amino-2,4-dihydroxybenzoic acid moiety to different terpenoid cores, this compound is formed by the amidation of the platensic acid carboxylic acid group with 2,4-diaminobutyric acid. acs.orgnih.gov This relationship highlights a common strategy in natural product biosynthesis where a single core pathway can be diversified by tailoring enzymes to produce a suite of structurally related but distinct molecules. The discovery of numerous congeners, including hydroxylated versions, suggests that enzymes like cytochrome P450s play a significant role in creating this chemical diversity post-cyclization. ebi.ac.uk
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Homothis compound |
| Platensimycin |
| Platencin |
| Platensic acid |
| Methylplatensinoate |
| 2,4-diaminobutyric acid |
| Geranylgeranyl pyrophosphate |
| 3-amino-2,4-dihydroxybenzoic acid |
| ent-kauran-16α-ol |
| ent-kaurenoic acid |
Q & A
Q. What are the primary methods for isolating and characterizing Platensimide A from natural sources?
this compound is typically isolated via bioassay-guided fractionation of microbial extracts, using techniques such as high-performance liquid chromatography (HPLC) and centrifugal partition chromatography. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Researchers must validate purity (>95%) using HPLC and confirm stereochemistry through NOESY or computational modeling .
Q. What in vitro assays are commonly used to evaluate the antibacterial activity of this compound?
Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus MRSA) and Gram-negative strains. Time-kill kinetics and synergy studies with β-lactams are recommended. Researchers should include positive controls (e.g., vancomycin) and report results with standard deviations from triplicate trials. Note: this compound’s activity is often compared to platensimycin and platencin due to structural similarities .
Q. How does the structural complexity of this compound influence its synthetic accessibility?
The tricyclic enone and amide moieties pose challenges in total synthesis. Methodological answers should address stereoselective strategies, such as Diels-Alder cyclization for the core structure and enzymatic resolution for chiral centers. Synthetic routes often require >15 steps, with yields <5% in early attempts. Researchers must optimize protecting groups and catalytic conditions (e.g., asymmetric hydrogenation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with improved pharmacokinetic profiles?
SAR studies focus on modifying the amide side chain and enone system while preserving the tricyclic core. For example:
- Amide substitution : Replace the methyl group with fluorinated analogs to enhance metabolic stability.
- Enone modification : Introduce electron-withdrawing groups to reduce electrophilic reactivity (linked to toxicity). Researchers should use molecular docking (e.g., FabF/B enzyme targets) and in vitro ADME assays (e.g., microsomal stability) to prioritize analogs. Data should be tabulated with IC50, logP, and clearance rates .
Q. What experimental design considerations are critical for resolving contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from variability in bacterial strains, assay conditions, or compound purity. To address this:
- Standardize protocols : Use CLSI guidelines for MIC assays and ensure compound purity via LC-MS.
- Control variables : Test activity under anaerobic vs. aerobic conditions, as oxygen sensitivity may differ.
- Replicate conflicting studies : Include original study strains if accessible. Statistical analysis (e.g., ANOVA with post-hoc tests) is essential to confirm reproducibility .
Q. What advanced analytical techniques are required to validate this compound’s mechanism of action in bacterial lipid biosynthesis inhibition?
Combine radiolabeled acetate incorporation assays with mass spectrometry-based lipidomics to track fatty acid synthesis inhibition. Use CRISPR-interference strains (e.g., fabF knockdown) to confirm target specificity. Structural biology methods (e.g., cryo-EM) can visualize drug-target interactions. Supplementary data should include dose-response curves and mutant rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
